molecular formula C8H8O4S B1427291 Dimethyl thiophene-3,4-dicarboxylate CAS No. 4282-35-3

Dimethyl thiophene-3,4-dicarboxylate

Cat. No.: B1427291
CAS No.: 4282-35-3
M. Wt: 200.21 g/mol
InChI Key: MEPFISOQOOJNJL-UHFFFAOYSA-N
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Description

Dimethyl thiophene-3,4-dicarboxylate (CAS: 4282-35-3) is a methyl ester derivative of thiophene-3,4-dicarboxylic acid. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol . The compound is synthesized via esterification of thiophene-3,4-dicarboxylic acid using methanol and sulfuric acid as a catalyst, yielding a clear oil with an 84% efficiency . Key spectral data includes ¹H NMR (CDCl₃): δ 7.88 (s, 2H), 3.88 (s, 6H) and ¹³C NMR (CDCl₃): δ 163.41, 133.11, 131.90, 52.33 . Physically, it has a density of 1.3 g/cm³ and a boiling point of 246.4°C at 760 mmHg . Its planar thiophene core and ester groups make it a versatile precursor in organic synthesis, particularly for tuning electronic properties in polymers for photovoltaic applications .

Properties

IUPAC Name

dimethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPFISOQOOJNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729204
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-35-3
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Dimethyl thiophene-3,4-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of diverse functional groups through reactions such as:

  • Esterification : The compound can be converted into various esters, which are valuable in medicinal chemistry.
  • Cyclization Reactions : It can undergo cyclization to form complex ring structures that are useful in drug development.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
EsterificationReaction with alcohols to form estersVarious alkyl esters
CyclizationFormation of cyclic compoundsDihydrothiophenes
Nucleophilic SubstitutionReaction with nucleophilesThiophene derivatives

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activity. Research indicates that derivatives of this compound exhibit:

  • Anticancer Properties : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Studies have demonstrated efficacy against various bacterial and fungal strains.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of this compound derivatives and their evaluation against cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as anticancer agents .

Materials Science

This compound is also utilized in materials science for the development of:

  • Conductive Polymers : It serves as a precursor for polymers with enhanced electrical conductivity.
  • Coatings : The compound can be incorporated into coatings to improve their chemical resistance and durability.

Table 2: Applications in Materials Science

Application TypeDescriptionBenefits
Conductive PolymersUsed as a monomer for polymer synthesisEnhanced electrical properties
Protective CoatingsIncorporated into coatingsImproved durability and resistance

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for:

  • Chromatographic Techniques : It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
  • Spectroscopic Studies : The compound's unique spectral properties facilitate its use in various spectroscopic techniques.

Mechanism of Action

The mechanism by which dimethyl thiophene-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, thiophene derivatives may interact with cellular targets, such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features CAS Number Molecular Weight Key Applications/Properties Reference
Dimethyl thiophene-3,4-dicarboxylate Methyl esters at 3,4-positions; planar thiophene core 4282-35-3 200.21 Polymer synthesis, photovoltaic materials, precursor for functionalization
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Ethyl esters, methyl-substituted fused thiophene rings - - Enhanced lipophilicity; potential use in organic electronics
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Bromine substituents at 2,5-positions; reactive for cross-coupling - - Suzuki-Miyaura coupling; synthesis of conjugated polymers
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Amino groups at 2,5-positions; ethyl esters - - Pharmaceutical intermediates; hydrogen-bonding capabilities
(E)-Diethyl 2-amino-5-(2-thienylmethyleneamino)thiophene-3,4-dicarboxylate Amino and thienylmethyleneamino groups; ethyl esters - - Coordination chemistry; metal-organic frameworks (MOFs)

Key Differences and Implications

Functional Group Variations

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., diethyl derivatives) exhibit higher lipophilicity than methyl esters, influencing solubility and biological membrane permeability .
  • Bromine Substituents : Brominated analogs (e.g., dimethyl 2,5-dibromothiophene-3,4-dicarboxylate) enable cross-coupling reactions, making them critical for synthesizing π-conjugated materials .

Electronic and Reactivity Profiles The planar thiophene core in this compound facilitates π-π stacking, advantageous for photovoltaic applications . Amino-substituted derivatives (e.g., diethyl 2,5-diaminothiophene-3,4-dicarboxylate) introduce hydrogen-bonding sites, enhancing molecular recognition in drug design .

Synthetic Pathways this compound is synthesized via acid-catalyzed esterification , while brominated analogs require halogenation steps . Ethyl ester derivatives often use ethanol and alternative catalysts (e.g., K₂CO₃) .

Crystallographic Properties this compound exhibits van der Waals-stabilized crystal packing , whereas amino- or bromine-containing analogs may form stronger intermolecular interactions (e.g., hydrogen bonds or halogen bonds) .

Biological Activity

Dimethyl thiophene-3,4-dicarboxylate (DM-TDC) is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores the biological activity of DM-TDC, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with two carboxylate ester groups. Its chemical formula is C₈H₈O₄S, with a molecular weight of approximately 188.21 g/mol. The presence of both carboxylate and thiophene functionalities contributes to its reactivity and biological properties.

Biological Activities

Research indicates that DM-TDC exhibits a range of biological activities:

  • Antioxidant Activity : Compounds with thiophene rings are known to possess antioxidant properties. Studies have shown that DM-TDC can scavenge free radicals, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Thiophene derivatives have been reported to exhibit anti-inflammatory activity, which may be relevant in the treatment of inflammatory diseases. DM-TDC has shown promise in modulating inflammatory pathways .
  • Antimicrobial Properties : Preliminary studies suggest that DM-TDC may have antimicrobial effects against various pathogens, making it a candidate for further exploration in antimicrobial drug development .
  • Cytotoxicity : Some studies have indicated that DM-TDC can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

The exact mechanisms through which DM-TDC exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Interaction with Cellular Targets : DM-TDC may interact with specific proteins or enzymes involved in oxidative stress and inflammation, thereby modulating their activity.
  • Gene Expression Modulation : Research indicates that thiophene compounds can influence gene expression related to inflammation and apoptosis, which may explain the observed biological activities .

Synthesis and Derivatives

The synthesis of DM-TDC typically involves multi-step organic reactions, often starting from simpler thiophene derivatives. The ability to modify the carboxylate groups allows for the generation of various derivatives with potentially enhanced biological activities.

Compound NameSimilarity IndexKey Features
Diethyl 2-aminothiophene-3,4-dicarboxylate1.00Ethyl esters instead of methyl esters
Methyl 2-amino-4-methylthiophene-3-carboxylate0.97Methyl substitution at position 4
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate0.97Methoxymethyl group at position 4

This table highlights how structural modifications can influence the biological activity of thiophene derivatives.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of DM-TDC using DPPH radical scavenging assays. Results indicated that DM-TDC exhibited significant scavenging activity comparable to known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative damage.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies explored the anti-inflammatory effects of DM-TDC on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that DM-TDC displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings warrant further investigation into its mechanisms and potential applications in antimicrobial therapy.

Q & A

Basic: What synthetic routes are optimized for producing dimethyl thiophene-3,4-dicarboxylate with high purity?

Methodological Answer:
this compound is synthesized via cycloaddition reactions or esterification of precursor acids. A common route involves reacting dimethyl acetylenedicarboxylate with substituted thiazolium salts, as described in cycloaddition studies . Key steps include:

  • Starting materials : Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (prepared via reported procedures) and dry solvents like THF or acetonitrile to minimize side reactions .
  • Reaction conditions : Reactions are conducted under inert atmospheres with stoichiometric control. For example, bulky substituents (e.g., phenyl groups) may slow reaction rates but improve regioselectivity .
  • Purification : Column chromatography or recrystallization from ethanol is used to achieve >99% purity. Industrial-grade solvents (e.g., dried over CaH₂) are critical for reproducibility .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituent positions and ester group integrity. For example, methyl ester protons appear as singlets near δ 3.8–4.0 ppm .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities. A study on diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate confirmed planar thiophene rings and ester conformations using this method .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported reaction yields for thiophene dicarboxylate derivatives?

Methodological Answer:
Discrepancies in yields often arise from subtle experimental variables. A systematic approach includes:

  • Parameter variation : Test solvent polarity (e.g., THF vs. ACN), temperature, and catalyst loading. For instance, cycloaddition with dimethyl acetylenedicarboxylate achieved 90% yield under optimized conditions .
  • Replication with controls : Repeat experiments using identical reagents (e.g., TBAPC as electrolyte) and purification protocols .
  • Theoretical alignment : Use computational models (DFT) to predict steric/electronic effects of substituents, which influence reaction pathways and yields .

Advanced: What mechanistic insights explain the electron-withdrawing effects of substituents on thiophene dicarboxylate reactivity?

Methodological Answer:

  • Cycloaddition kinetics : Electron-withdrawing groups (e.g., esters) polarize the thiophene ring, accelerating dipolarophile interactions. Bulky substituents (e.g., phenyl) hinder transition-state geometry, reducing reaction rates .
  • Spectroscopic evidence : IR and UV-Vis spectroscopy track changes in carbonyl stretching frequencies and π→π* transitions, correlating with electronic perturbations .
  • Computational validation : Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO-LUMO gaps) to quantify substituent effects on reactivity .

Advanced: How can factorial design optimize experimental conditions for studying thiophene dicarboxylate degradation?

Methodological Answer:
A 2³ factorial design (factors: pH, temperature, light exposure) is effective:

  • Variables :
    • Independent: pH (4–10), temperature (25–60°C), UV intensity (0–100 mW/cm²).
    • Dependent: Degradation rate (HPLC-measured half-life).
  • Analysis : Response surface methodology (RSM) identifies interactions between variables. For example, acidic conditions (pH 4) and UV light may synergistically accelerate ester hydrolysis .

Advanced: What computational strategies model the electronic structure of this compound for photovoltaic applications?

Methodological Answer:

  • DFT and TD-DFT : Calculate bandgap energies and charge-transfer properties. Compare results with experimental UV-Vis and cyclic voltammetry data to validate π-conjugation .
  • Molecular dynamics (MD) : Simulate packing efficiency in thin films using crystallographic data (e.g., unit cell parameters from Acta Crystallographica studies) .

Basic: What purification techniques ensure high-purity this compound post-synthesis?

Methodological Answer:

  • Liquid-liquid extraction : Separate unreacted precursors using ethyl acetate/water biphasic systems .
  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate the product .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to obtain crystalline material .

Advanced: How can researchers integrate thiophene dicarboxylates into broader frameworks (e.g., drug design or materials science)?

Methodological Answer:

  • Structure-activity relationships (SAR) : Modify ester groups to enhance bioavailability or polymer compatibility. For example, bulkier esters improve thermal stability in polymers .
  • Cross-disciplinary validation : Collaborate with pharmacologists to test cytotoxicity (e.g., MTT assays) or with materials scientists to measure conductivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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